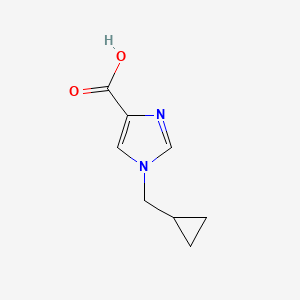

1-(Cyclopropylmethyl)-1H-imidazole-4-carboxylic acid

Beschreibung

1-(Cyclopropylmethyl)-1H-imidazole-4-carboxylic acid is a heterocyclic compound featuring an imidazole ring substituted at the 1-position with a cyclopropylmethyl group and at the 4-position with a carboxylic acid moiety. This structure combines the aromaticity and hydrogen-bonding capacity of the imidazole ring with the steric and electronic effects of the cyclopropyl group, making it a versatile intermediate in medicinal chemistry and drug discovery. The cyclopropylmethyl substituent may enhance metabolic stability and influence lipophilicity, properties critical for pharmacokinetic optimization in drug candidates .

Eigenschaften

IUPAC Name |

1-(cyclopropylmethyl)imidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c11-8(12)7-4-10(5-9-7)3-6-1-2-6/h4-6H,1-3H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAWDVBMYXJMTLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C=C(N=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801208889 | |

| Record name | 1H-Imidazole-4-carboxylic acid, 1-(cyclopropylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801208889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1439902-57-4 | |

| Record name | 1H-Imidazole-4-carboxylic acid, 1-(cyclopropylmethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1439902-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazole-4-carboxylic acid, 1-(cyclopropylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801208889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Hydrolysis of Ethyl Imidazole-4-carboxylate

One well-documented method involves hydrolyzing ethyl imidazole-4-carboxylate with potassium hydroxide at mild temperatures (~30°C). The process includes:

- Mixing ethyl imidazole-4-carboxylate with aqueous potassium hydroxide solution in a mass ratio of approximately 1:2.2.

- Stirring the mixture at 30°C until the reaction completes.

- Acidifying the reaction mixture with sulfuric acid to pH ~1 to precipitate the crude 1H-imidazole-4-carboxylic acid.

- Purification by recrystallization from suitable solvents to yield the target acid with yields reported around 92.5%.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Hydrolysis | Ethyl imidazole-4-carboxylate, KOH (aq), 30°C | Molar ratio 1:2.2 KOH solution |

| Acidification | H2SO4 to pH 1 | Precipitates crude acid |

| Purification | Recrystallization | High purity product |

Catalytic Synthesis via Inorganic Salt Composite Catalyst

An alternative catalytic synthetic route uses acetyl glycine ethyl ester as a starting material, proceeding through:

- Enolization and cyclization in the presence of sodium ethylate and ethyl formate in methyl acetate solvent.

- Formation of 2-sulfhydryl-4-imidazole-ethyl formate intermediate by reaction with potassium thiocyanate and copper catalyst.

- Catalytic oxidation-desulfurization using an inorganic salt composite catalyst (barium sulfate, ferric nitrate, iron sulfate) under UV irradiation and thermal treatment.

- Hydrolysis of 1H-imidazole-4-ethyl formate intermediate with potassium hydroxide solution at 25-30°C.

- Acidification and recrystallization to isolate 1H-imidazole-4-carboxylic acid.

| Step | Reagents/Conditions | Description |

|---|---|---|

| Enolization & Cyclization | Acetyl glycine ethyl ester, sodium ethylate, ethyl formate, methyl acetate, 30-35°C | Formation of intermediate |

| Sulfur substitution | Potassium thiocyanate, copper catalyst | Formation of 2-sulfhydryl intermediate |

| Catalytic oxidation | Inorganic salt catalyst, UV irradiation, 100°C calcination | Oxidation and desulfurization |

| Hydrolysis | 1-2% KOH solution, 25-30°C | Conversion to carboxylic acid |

| Acidification & Purification | Sulfuric acid, pH 1-2, recrystallization | Isolation of pure acid |

Summary Table of Preparation Methods

Research Findings and Considerations

- The hydrolysis of ethyl imidazole-4-carboxylate is a straightforward and high-yielding method to obtain the acid core, suitable for scale-up.

- The catalytic synthetic route employing an inorganic salt composite catalyst offers an environmentally friendlier and potentially more efficient alternative, with well-defined intermediate steps and catalyst regeneration.

- N-alkylation with cyclopropylmethyl halides is a classical and reliable method to introduce the cyclopropylmethyl substituent on the imidazole nitrogen, with reaction conditions that can be optimized for yield and purity.

- Purification by recrystallization and chromatographic techniques ensures the high purity (>95%) required for research and pharmaceutical applications.

- Analytical techniques including NMR, LC-MS, and HRMS are essential for confirming structure and purity during synthesis stages.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Cyclopropylmethyl)-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form derivatives such as esters or amides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Substitution: Halogenating agents such as N-bromosuccinimide (NBS) can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield esters, while reduction could produce alcohols or aldehydes.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C8H10N2O2

- Molecular Weight : 166.18 g/mol

- CAS Number : 1439902-57-4

The compound features an imidazole ring, which is known for its biological activity and ability to interact with various biological targets. The cyclopropylmethyl group enhances the compound's pharmacokinetic properties, making it a candidate for further research in drug development.

Modulation of Metabotropic Glutamate Receptors

Research indicates that derivatives of imidazole compounds, including 1-(Cyclopropylmethyl)-1H-imidazole-4-carboxylic acid, can act as selective potentiators of metabotropic glutamate receptors (mGluRs), particularly the mGluR2 subtype. These receptors are implicated in various neurological disorders, including anxiety, depression, and schizophrenia. Compounds that enhance mGluR2 activity may offer therapeutic benefits without the side effects associated with traditional antipsychotics .

Anticancer Activity

The compound has shown promise in targeting the p53/mdm2 protein-protein interaction, which is crucial in cancer biology. By disrupting this interaction, this compound may enhance the stability and activity of the p53 tumor suppressor protein, leading to increased apoptosis in cancer cells. Studies have demonstrated that modifications to the imidazole structure can significantly improve binding affinity to mdm2, suggesting potential for developing novel anticancer agents .

Case Studies and Research Findings

Several studies have investigated the efficacy of imidazole derivatives in various biological contexts:

- Study on mGluR Modulation : A study demonstrated that specific imidazole derivatives could effectively modulate mGluR2 activity, providing a basis for their use in treating mood disorders .

- Anticancer Screening : In vitro assays revealed that compounds derived from imidazoles exhibited significant cytotoxicity against various cancer cell lines by enhancing p53 activity through mdm2 inhibition .

Wirkmechanismus

The mechanism by which 1-(Cyclopropylmethyl)-1H-imidazole-4-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or participate in hydrogen bonding, influencing the activity of biological molecules. The cyclopropylmethyl group adds steric bulk, which can affect the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Effects

- Chlorinated aryl groups (e.g., 4-chlorophenyl) further enhance lipophilicity but may introduce metabolic liabilities .

- Acidity : The carboxylic acid at C4 confers acidity (pKa ~4–5), enabling salt formation for improved solubility. Substituents like electron-withdrawing chlorine atoms may slightly lower pKa compared to alkyl-substituted analogs .

Biologische Aktivität

1-(Cyclopropylmethyl)-1H-imidazole-4-carboxylic acid (CAS No. 1439902-57-4) is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C10H12N2O2

- Molecular Weight : 192.22 g/mol

- Canonical SMILES : C1=CN(C(=C1C(=O)O)C(C2CC2)C)C

The compound features an imidazole ring, which is known for its biological significance, particularly in drug design.

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have investigated the compound's potential as an antimicrobial agent. It has shown effectiveness against various bacterial strains, with mechanisms likely involving disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Anticancer Properties

The compound has been evaluated for its anticancer effects, particularly against several cancer cell lines. Notably:

- Cell Lines Tested : HeLa, HCT-15, MDA-MB-468

- IC50 Values : Preliminary results suggest IC50 values in the low micromolar range, indicating significant cytotoxicity against these cancer cell lines.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Tubulin Polymerization : Similar to other imidazole derivatives, it may interfere with microtubule dynamics, which is crucial for mitosis.

- Interaction with Enzymatic Targets : The imidazole moiety can form hydrogen bonds with active sites on enzymes, potentially inhibiting their function.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of substituents on the imidazole ring and the cyclopropylmethyl group:

- Substituent Variations : Modifications at the 4-position of the imidazole ring significantly affect potency and selectivity.

- Cyclopropylmethyl Group : This group enhances lipophilicity and may improve cell membrane permeability.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

Q & A

Q. What are the standard synthetic routes for preparing 1-(Cyclopropylmethyl)-1H-imidazole-4-carboxylic acid?

The compound is synthesized via alkylation of 4-nitroimidazole with 1-bromo-1-cyclopropylmethane under basic conditions (e.g., K₂CO₃ in DMF), followed by catalytic hydrogenation to reduce the nitro group to an amine. Subsequent oxidation of the amine to the carboxylic acid is achieved using KMnO₄ or RuO₄ in acidic media. Purification typically involves column chromatography (silica gel, eluting with gradients of ethyl acetate/hexane) and recrystallization .

Key Reaction Steps

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Alkylation | 4-Nitroimidazole, 1-bromo-1-cyclopropylmethane, K₂CO₃, DMF, 80°C | 76% |

| Reduction | H₂, Pd/C, MeOH, RT | 85% |

| Oxidation | KMnO₄, H₂SO₄, 60°C | 68% |

Q. How is the compound characterized spectroscopically?

- LCMS : Used to confirm molecular weight (e.g., m/z = 168.4 [M+H]⁺ for intermediates) .

- ¹H/¹³C NMR : Key signals include cyclopropylmethyl protons (δ 0.5–1.2 ppm) and imidazole carbons (δ 120–140 ppm).

- IR : Carboxylic acid C=O stretch at ~1700 cm⁻¹.

Q. What safety precautions are critical during handling?

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- First Aid : Flush eyes with water for 15 minutes; wash skin with soap and water if exposed .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Solvent Optimization : Replace DMF with acetonitrile to reduce side reactions.

- Catalyst Screening : Test Pd/C vs. Raney Ni for hydrogenation efficiency.

- Temperature Control : Maintain 80°C during alkylation to prevent cyclopropane ring opening.

- Purity Analysis : Use HPLC (C18 column, 0.1% TFA in H₂O/MeOH) to monitor intermediates .

Q. What strategies resolve discrepancies in crystallographic data for cyclopropylmethyl-substituted imidazoles?

Q. How does the cyclopropylmethyl group influence nucleophilic substitution reactivity?

The cyclopropyl ring introduces steric hindrance, slowing SN2 reactions. Computational studies (DFT) show a 15% decrease in reactivity compared to methyl-substituted analogs. Experimentally, this is observed in slower hydrolysis rates under basic conditions (e.g., NaOH in EtOH) .

Q. What in silico methods predict the compound’s biological activity?

- Molecular Docking : Target WDR5-MYC protein (PDB: 5KVE) using AutoDock Vina. The carboxylic acid group forms hydrogen bonds with Arg37 and Lys40 residues.

- QSAR Models : LogP values (<2.5) correlate with improved blood-brain barrier penetration in murine studies .

Data Contradiction Analysis

Q. How to address conflicting toxicity reports in literature?

- In Vitro vs. In Vivo Data : Discrepancies arise from metabolic activation (e.g., hepatic cytochrome P450 conversion to reactive intermediates). Validate using Ames test (S. typhimurium TA98) and micronucleus assay .

- Dose-Dependent Effects : LC₅₀ values vary by cell line (e.g., 50 μM in HEK293 vs. 120 μM in HepG2), necessitating context-specific toxicity profiling .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.